

Recommended concentration of Laminin B1 (1363-1383) for experiments

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Compound of Interest

Compound Name: Laminin B1 (1363-1383)

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Application Notes and Protocols: Laminin B1 (1363-1383) Peptide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and recommended concentrations for the use of **Laminin B1 (1363-1383)** peptide in various experimental settings. This peptide, derived from the B1 chain of laminin, is known to bind to the laminin receptor and can be utilized in studies related to cell adhesion, neurite outgrowth, and signaling pathway analysis.

Data Presentation: Recommended Concentrations

The optimal concentration of **Laminin B1 (1363-1383)** peptide is application- and cell-type-dependent. The following table summarizes recommended starting concentrations for various experiments based on data from related laminin peptides and general protein coating protocols. It is strongly advised to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.



Experimental Application	Recommended Starting Concentration	Notes
Cell Adhesion Assays		
Plate Coating	1-10 μg/mL	Coat plates overnight at 4°C.
Soluble Peptide Competition	5-50 μΜ	Pre-incubate cells with soluble peptide before plating.
Neurite Outgrowth Assays		
Substrate Coating	5-20 μg/mL	Coat coverslips or plates for at least 2 hours at 37°C.
Soluble Peptide Treatment	1-10 μΜ	Add to culture medium. Higher concentrations may be inhibitory or toxic.
Immunofluorescence (IF)	1-10 μg/mL	For cell stimulation prior to fixation and staining.
Western Blotting (WB)	1-10 μg/mL	For cell stimulation to analyze downstream signaling events.

Experimental Protocols Cell Adhesion Assay Protocol

This protocol provides a method to assess the ability of **Laminin B1 (1363-1383)** to promote cell adhesion.

Materials:

- Laminin B1 (1363-1383) peptide
- Sterile PBS (Phosphate Buffered Saline)
- 96-well tissue culture plates
- Bovine Serum Albumin (BSA)



- · Cells of interest
- Serum-free cell culture medium
- Cell stain (e.g., Crystal Violet)
- Spectrophotometer

Procedure:

- Plate Coating:
 - Dilute **Laminin B1 (1363-1383)** peptide to the desired concentration (e.g., 1, 5, 10 μg/mL) in sterile PBS.
 - \circ Add 50 µL of the peptide solution to each well of a 96-well plate.
 - \circ As a negative control, add 50 μL of 1% BSA in PBS to a set of wells.
 - Incubate the plate overnight at 4°C.
 - The next day, aspirate the coating solution and wash the wells three times with sterile PBS.
 - \circ Block non-specific binding by adding 100 μL of 1% BSA in PBS to each well and incubate for 1 hour at 37°C.
 - Wash the wells three times with sterile PBS before cell seeding.
- Cell Seeding:
 - Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
 - Add 100 μL of the cell suspension to each well.
 - Incubate for 1-2 hours at 37°C in a humidified incubator.
- Quantification of Adherent Cells:



- Gently wash the wells twice with PBS to remove non-adherent cells.
- Fix the adherent cells with 4% paraformaldehyde for 10 minutes.
- Stain the cells with 0.5% Crystal Violet solution for 20 minutes.
- Wash the wells thoroughly with water and allow them to dry.
- \circ Solubilize the stain by adding 100 μ L of 10% acetic acid to each well.
- Measure the absorbance at 570 nm using a spectrophotometer.

Neurite Outgrowth Assay Protocol

This protocol is designed to evaluate the effect of **Laminin B1 (1363-1383)** on promoting neurite extension from neuronal cells.

Materials:

- Laminin B1 (1363-1383) peptide
- Sterile cell culture-grade water or PBS
- Glass coverslips
- Poly-L-lysine (PLL) or Poly-D-lysine (PDL)
- Neuronal cell line (e.g., PC12, SH-SY5Y) or primary neurons
- Neuronal differentiation medium
- Microscope with imaging capabilities

Procedure:

- Coverslip Preparation:
 - Place sterile glass coverslips in a 24-well plate.



- Coat the coverslips with 100 μg/mL PLL or PDL for 1 hour at room temperature.
- Wash the coverslips three times with sterile water and allow them to dry completely.
- · Peptide Coating:
 - Dilute Laminin B1 (1363-1383) peptide to the desired concentration (e.g., 5, 10, 20 μg/mL) in sterile water or PBS.
 - Add enough peptide solution to cover the surface of each coverslip.
 - Incubate for at least 2 hours at 37°C or overnight at 4°C.
 - Aspirate the peptide solution before seeding the cells. It is not necessary to wash the coverslips.
- Cell Seeding and Culture:
 - Plate the neuronal cells onto the coated coverslips at a low density to allow for individual neurite observation.
 - o Culture the cells in a neuronal differentiation medium.
 - Incubate for 24-72 hours to allow for neurite outgrowth.
- Analysis:
 - Fix the cells with 4% paraformaldehyde.
 - Immunostain for a neuronal marker (e.g., β-III tubulin) if desired.
 - Capture images using a microscope.
 - Measure the length of the longest neurite for a significant number of cells and the percentage of cells bearing neurites.

Mandatory Visualizations Signaling Pathway Diagram



Laminin peptides, upon binding to their receptors (such as integrins or the 67-kDa laminin receptor), can trigger intracellular signaling cascades that influence cell behavior. While the specific pathway for the 1363-1383 peptide is not fully elucidated, a probable mechanism involves the activation of common downstream effectors like the MAPK/ERK and PI3K/Akt pathways.



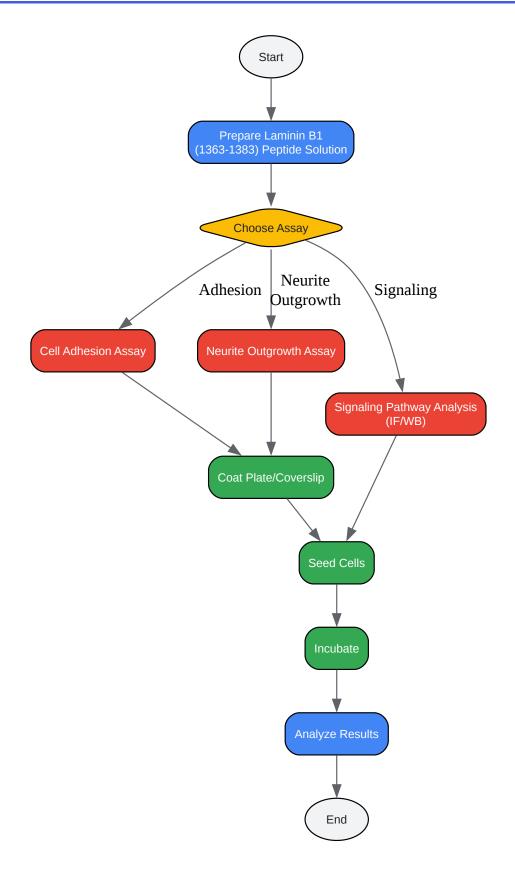
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Caption: Putative signaling pathway activated by Laminin B1 (1363-1383) peptide.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for studying the effects of **Laminin B1** (1363-1383) peptide in cell-based assays.





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Caption: General experimental workflow for Laminin B1 (1363-1383) peptide assays.







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